4-[[5-benzyl-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid
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Overview
Description
4-[[5-benzyl-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid is a member of the cyanopeptolins, a class of oligopeptides produced by cyanobacteria such as Microcystis and Planktothrix . These compounds are known for their cyclic depsipeptide structure, which includes a unique 3-amino-6-hydroxy-2-piperidone (Ahp) unit . Cyanopeptolins are primarily recognized for their role as serine protease inhibitors, which makes them significant in various biological and environmental contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-[[5-benzyl-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid is synthesized through nonribosomal peptide synthetases (NRPS), a complex enzymatic process that assembles the peptide chain without the direct involvement of ribosomes . The synthesis involves the activation of amino acids by adenylation, followed by their transfer to peptidyl carrier proteins (PCPs) and subsequent condensation to form the peptide bond .
Industrial Production Methods: Industrial production of cyanopeptolins, including this compound, typically involves the cultivation of cyanobacteria under controlled conditions. Factors such as nutrient availability and growth stages significantly influence the yield and composition of cyanopeptolins . Advanced biotechnological methods, including genetic engineering of cyanobacteria, are being explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-[[5-benzyl-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can affect the peptide’s stability and interaction with other molecules.
Substitution: Substitution reactions, particularly involving the Ahp unit, can lead to the formation of different cyanopeptolin analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions are typically modified cyanopeptolins with altered biological activities. These modifications can enhance or reduce the compound’s efficacy as a protease inhibitor .
Scientific Research Applications
4-[[5-benzyl-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid has a wide range of scientific research applications:
Mechanism of Action
4-[[5-benzyl-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid exerts its effects primarily through the inhibition of serine proteases . The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis . This inhibition can affect various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
- Micropeptins
- Aeruginopeptins
- Nostopeptins
- Oscillapeptins
Comparison: 4-[[5-benzyl-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid is unique among these compounds due to its specific structural features, such as the Ahp unit and its cyclic depsipeptide nature . While all these compounds function as protease inhibitors, this compound’s distinct structure can result in different biological activities and potencies .
Properties
Molecular Formula |
C46H72N10O12 |
---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
4-[[5-benzyl-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(hexanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C46H72N10O12/c1-8-9-11-18-34(57)50-31(24-36(59)60)40(62)54-38-27(6)68-45(67)37(26(4)5)53-41(63)32(23-28-15-12-10-13-16-28)55(7)44(66)33(22-25(2)3)56-35(58)20-19-30(43(56)65)52-39(61)29(51-42(38)64)17-14-21-49-46(47)48/h10,12-13,15-16,25-27,29-33,35,37-38,58H,8-9,11,14,17-24H2,1-7H3,(H,50,57)(H,51,64)(H,52,61)(H,53,63)(H,54,62)(H,59,60)(H4,47,48,49) |
InChI Key |
XKZZUWLVOGBTLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CCCN=C(N)N)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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